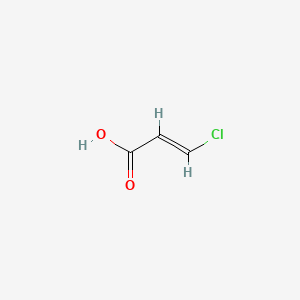

trans-3-Chloroacrylic acid

Description

Significance of Vinylic Halides in Chemical Synthesis and Biological Systems

Vinylic halides, also known as vinyl halides or haloalkenes, are a class of organic compounds where a halogen atom is directly attached to a carbon atom of a carbon-carbon double bond. fiveable.mewikipedia.org This structural feature makes them distinct from alkyl halides and imparts unique reactivity. Vinylic halides are pivotal intermediates in organic synthesis. fiveable.me They are precursors for creating alkynes through dehydrohalogenation reactions and can be converted into Grignard reagents and organolithium reagents. fiveable.mebritannica.com

Perhaps their most significant role in modern organic chemistry is as substrates in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. wikipedia.orgacs.orgfrontiersin.org These reactions are fundamental for constructing complex organic molecules by forming new carbon-carbon bonds. The synthesis of vinylic halides themselves is well-established, with methods including the dehydrohalogenation of dihalides and the addition of hydrogen halides to alkynes. britannica.comorganic-chemistry.org

In addition to their role in synthesis, vinylic halides have industrial importance. The most prominent example is vinyl chloride, which is produced on a massive scale annually as the monomer for polyvinyl chloride (PVC), a ubiquitous plastic. wikipedia.org Other related compounds like polyvinyl fluoride (B91410) are also commercially significant. wikipedia.org The nature of the halogen atom is crucial, as vinylic iodides are often more reactive in cross-coupling reactions, while vinylic chlorides are more commonly found in natural products and pharmaceuticals. frontiersin.org

Overview of Academic Research Trajectories for trans-3-Chloroacrylic Acid

Academic research on this compound has been predominantly focused on its role in microbiology and enzymology. The compound is a key intermediate in the metabolic pathway that allows certain soil bacteria, such as Pseudomonas pavonaceae 170, to degrade 1,3-dichloropropene (B49464). nih.govacs.orgacs.org This fumigant, used to control plant-parasitic nematodes, can be utilized by these bacteria as a sole source of carbon and energy. acs.orgacs.org

The central focus of this research has been the enzyme this compound dehalogenase (CaaD). nih.govnih.gov This enzyme catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylate, converting it to malonate semialdehyde. acs.orgresearchgate.net Extensive studies have been conducted to elucidate the structure and catalytic mechanism of CaaD. nih.govrcsb.org Research has revealed that CaaD is a heterohexameric protein and its mechanism is distinct from many other dehalogenases. acs.orgresearchgate.net X-ray crystallography has been used to determine the three-dimensional structure of CaaD, providing insights into its active site and how it binds its substrate. nih.govrcsb.orgrcsb.org

Further research has explored the enzyme's catalytic promiscuity, demonstrating its ability to act on other substrates, such as 2-oxo-3-pentynoate. nih.govacs.org Mutational analyses of the active site residues, including αArg-8, αArg-11, and αGlu-52, have been performed to understand their specific roles in the dehalogenation reaction. nih.gov This body of research distinguishes the catalytic strategy of CaaD within the tautomerase superfamily of enzymes and highlights a novel mechanism for carbon-halogen bond cleavage. rcsb.orgacs.org Beyond its role in biodegradation, this compound is also noted as a chlorinated carboxylic acid used in proteomics research. cymitquimica.comchemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | cymitquimica.comchemscene.com |

| Molecular Weight | 106.51 g/mol | cymitquimica.comchemscene.comnih.gov |

| Appearance | White to cream or light grey to beige-grey powder, crystals, or flakes. | cymitquimica.comchemicalbook.comfishersci.com |

| IUPAC Name | (2E)-3-Chloro-2-propenoic acid | cymitquimica.comnih.gov |

| Melting Point | 82 - 85 °C | fishersci.com |

| Solubility | Soluble in water. | chemicalbook.com |

| InChI Key | MHMUCYJKZUZMNJ-OWOJBTEDSA-N | cymitquimica.comnih.govhmdb.ca |

| SMILES | C(=C/Cl)\C(=O)O | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074993 | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-40-1 | |

| Record name | 3-Chloroacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Trans 3 Chloroacrylic Acid and Its Derivatives

Stereoselective and Stereospecific Synthesis Approaches

The synthesis of 3-chloroacrylic acid can result in two geometric isomers: trans (E) and cis (Z). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences the compound's chemical and biological properties. ontosight.ai Consequently, developing synthetic methods that allow for the selective formation of the desired isomer is of great importance.

Control of Geometric Isomerism (E/Z Stereochemistry)

The selective synthesis of trans-3-chloroacrylic acid often involves the careful control of reaction conditions. One common approach is the dehydrochlorination of 2,3-dichloropropionic acid. google.com The choice of base and solvent can influence the ratio of trans to cis isomers in the product mixture.

Another strategy involves the direct chlorination of acrylic acid. This reaction typically proceeds through a 2,3-dichloropropionic acid intermediate, which is then dehydrochlorinated. google.com By controlling the temperature and employing specific catalysts, the formation of the trans isomer can be favored. For instance, carrying out the dehydrochlorination at temperatures between 80°C and 160°C in the presence of catalysts like tertiary amines or copper salts allows for the continuous distillation of the desired α-chloroacrylic acid.

The synthesis of derivatives, such as (E)-3-chloro-acryloyl chloride, also requires stereochemical control. The reaction of (E)-3-chloro-acrylic acid with reagents like thionyl chloride or phosphorus trichloride (B1173362) can yield the corresponding acid chloride while retaining the trans configuration. Solvent polarity has been shown to play a crucial role in determining the stereoselectivity of these reactions. Low-polarity solvents, such as toluene (B28343), tend to favor the formation of the (E)-isomer.

Conversely, methods have been developed for the stereospecific synthesis of (Z)-3-chloroacrylate esters. One such method involves the palladium-catalyzed carbonylation of terminal acetylenes in the presence of cupric chloride. cmu.edu The polarity of the alcohol-benzene solvent system was found to be a key factor in directing the stereochemistry of the resulting ester. cmu.edu

A summary of different synthetic approaches and their resulting stereoselectivity is presented below:

| Starting Material(s) | Reagents/Catalyst | Key Conditions | Primary Product | Stereoselectivity | Reference(s) |

| 2,3-Dichloropropionic acid | Base | - | cis/trans-3-Chloroacrylic acid | Mixture | |

| Acrylic acid, Chlorine gas | Pyridine, DMF, or Cu(II) salts | 80-160°C, reduced pressure | α-Chloroacrylic acid | - | |

| (E)-3-Chloro-acrylic acid | Thionyl chloride | Toluene (low-polarity solvent) | (E)-3-chloro-acryloyl chloride | Favors (E)-isomer | |

| Terminal acetylenes, Alcohols, Carbon monoxide | PdCl₂, CuCl₂ | Room temperature, 1 atm CO | (Z)-3-Chloroacrylate esters | High for (Z)-isomer | cmu.edu |

Catalytic Asymmetric Synthetic Routes

While this compound itself is an achiral molecule, its derivatives can be synthesized in an enantiomerically enriched form through catalytic asymmetric reactions. These methods are crucial for the preparation of chiral building blocks used in the synthesis of pharmaceuticals and other fine chemicals. rsc.org

Asymmetric catalysis introduces chirality by using a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other. rsc.org For derivatives of acrylic acids, several asymmetric transformations are possible, including asymmetric hydrogenation, dihydroxylation, and conjugate additions.

In the context of related compounds, chiral phase-transfer catalysts have been employed for asymmetric alkylations. wikipedia.org For example, chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can catalyze enantioselective reactions. wikipedia.org Similarly, novel bifunctional quaternary ammonium salt phase-transfer organocatalysts have been synthesized and evaluated in electrophilic heterofunctionalizations of β-keto esters, albeit with low to moderate enantioselectivities. mdpi.com

Enzymes are also powerful catalysts for asymmetric synthesis, often exhibiting high enantioselectivity and specificity. unipd.it For instance, lipases are widely used for the kinetic resolution of racemic alcohols and amines via enantioselective acylation. unipd.it While direct catalytic asymmetric synthesis of this compound derivatives is a specialized area, the principles of asymmetric catalysis provide a framework for developing such methodologies. rsc.orgdntb.gov.ua

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions, improving yields, and controlling stereoselectivity.

Elucidation of Reaction Intermediates

The synthesis of α-chloroacrylic acid via the chlorination of acrylic acid followed by dehydrochlorination proceeds through the formation of 2,3-dichloropropionic acid as a key intermediate. google.com The subsequent elimination of hydrogen chloride from this intermediate yields the final product.

In the context of enzymatic reactions, the dehalogenation of this compound by the enzyme this compound dehalogenase (CaaD) has been studied extensively. The proposed mechanism involves the addition of a water molecule across the C-2 and C-3 double bond to form an unstable halohydrin intermediate, specifically 3-chloro-3-hydroxypropanoate. researchgate.netrcsb.org This intermediate then decomposes by eliminating HCl to yield malonate semialdehyde. researchgate.netrcsb.org

Structural studies of CaaD have provided further insight into the catalytic mechanism. An acetate (B1210297) molecule, which is thought to mimic the carboxylic acid of the substrate, was observed in the active site, suggesting a partial substrate-bound state. nih.gov The flexibility of the catalytic residue αGlu52 also supports its role in the reaction mechanism. nih.govnih.gov The crystal structure of CaaD inactivated by 3-bromopropiolate suggests that αGlu52 functions as the water-activating base, while βPro-1 provides a proton to C-2 of the substrate. rcsb.org

Kinetic and Thermodynamic Parameters of Formation Reactions

The kinetics of the enzymatic dehalogenation of this compound have been investigated to understand the efficiency of the catalyst. The uncatalyzed hydrolytic dechlorination of this compound is an extremely slow reaction, with an estimated half-time of 10,000 years at 25°C. pnas.org In contrast, the enzyme this compound dehalogenase (CaaD) dramatically accelerates this reaction, with a half-time of just 0.18 seconds. pnas.org

This corresponds to a rate enhancement of approximately 2 x 10¹²-fold. pnas.orgresearchgate.net The enzyme achieves this remarkable feat entirely by reducing the enthalpy of activation, while the entropy of activation is slightly less favorable than in the uncatalyzed reaction. pnas.org

A detailed kinetic analysis of a mutant form of CaaD (αY60W-CaaD) using trans-3-bromoacrylate as a substrate led to a six-step model that includes rate constants for substrate binding, the chemical transformation, a conformational change after the reaction, and the release of the products, malonate semialdehyde and bromide. researchgate.netnih.gov

The table below summarizes the key kinetic and thermodynamic parameters for the CaaD-catalyzed dehalogenation of this compound.

| Parameter | Uncatalyzed Reaction | CaaD-Catalyzed Reaction | Rate Enhancement Factor | Reference(s) |

| Rate Constant (k) at 25°C | 2.2 × 10⁻¹² s⁻¹ | ~3.85 s⁻¹ (k_cat) | ~2 × 10¹² | pnas.org |

| Half-life (t₁/₂) at 25°C | 10,000 years | 0.18 seconds | - | pnas.org |

| Free Energy of Activation (ΔG‡) | 33.3 kcal/mol | 16.6 kcal/mol | - | researchgate.netnih.gov |

| Enthalpy of Activation (ΔH‡) | - | Reduced by 17.3 kcal/mol compared to uncatalyzed | - | pnas.org |

| Entropy of Activation (ΔS‡) | - | Slightly less favorable than uncatalyzed | - | pnas.org |

Green Chemistry Principles Applied to Synthesis of Halogenated Alkenoic Acids

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. core.ac.ukacs.org These principles are increasingly being applied to the synthesis of halogenated alkenoic acids and their derivatives to develop more sustainable and environmentally friendly methods.

Key green chemistry strategies applicable to this area include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or performing reactions in the absence of a solvent. For example, some organic reactions can be carried out in an aqueous medium, avoiding the use of volatile and toxic solvents like benzene.

Catalysis: Employing catalysts, including biocatalysts (enzymes) and phase-transfer catalysts, to improve reaction efficiency, reduce energy consumption, and minimize waste. acs.org Enzymes can operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. unipd.itacs.org Phase-transfer catalysts can facilitate reactions between reactants in immiscible phases, allowing for the use of water and reducing the need for organic solvents. wikipedia.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. core.ac.uk

The use of phase-transfer catalysis (PTC) is a notable green approach. PTC can be used for the esterification of phenols with acid chlorides in a biphasic aqueous-organic system, which simplifies product isolation and reduces waste. researchgate.net Electrosynthesis is another environmentally friendly technique that can be used for halogenation reactions, as it avoids the need for harsh chemical oxidants. researchgate.net For instance, the electrochemical bromolactonization of alkenoic acids has been demonstrated using carbon tetrabromide as a bromine source. researchgate.net

Furthermore, biocatalysis, such as the use of dehalogenases, represents a green route for the transformation of halogenated compounds. nih.govnih.gov While often studied in the context of biodegradation, these enzymatic processes highlight the potential for developing environmentally benign synthetic methods. nih.govnih.govscispace.com

Nucleophilic and Electrophilic Transformations

The reactivity of this compound is dominated by its electron-deficient nature, making it a prime substrate for nucleophilic attack. This is in contrast to typical alkenes which readily undergo electrophilic addition. The presence of both a halogen and a carboxyl group conjugated with the double bond polarizes the molecule, facilitating nucleophilic reactions at the β-carbon. nih.govasm.org

The most extensively studied reaction of this compound is its enzymatic hydration, a form of nucleophilic addition. This reaction is a critical step in the metabolic pathway of certain bacteria that utilize 1,3-dichloropropene (B49464) as a carbon source. nih.govnih.gov

The enzyme this compound dehalogenase (CaaD) catalyzes the hydrolytic dehalogenation of the trans-isomer. nih.gov The proposed mechanism involves the nucleophilic addition of a water molecule across the C-2 and C-3 double bond. researchgate.net Structural and mechanistic studies suggest that the reaction is initiated by the attack of an activated water molecule on the C-3 carbon. nih.govnih.gov This nucleophilic attack is favored due to the electron-withdrawing effects of the adjacent chlorine and the distant carboxyl group, which make the β-carbon electrophilic. nih.govasm.org The reaction proceeds through an intermediate which then eliminates hydrogen chloride. nih.gov

While enzymatic nucleophilic addition is well-documented, information on non-enzymatic or electrophilic addition reactions is scarce in the literature. The electronic properties of the molecule strongly suggest that nucleophilic addition is the favored pathway over electrophilic addition. nih.govasm.org

The cleavage of the vinylic carbon-chlorine bond is the defining transformation in the biological degradation of this compound. This reaction, catalyzed by the CaaD enzyme, is effectively a substitution of the chlorine atom by a hydroxyl group, ultimately yielding malonate semialdehyde. nih.govnih.gov

| Parameter | Value | Source |

| Km | 0.19 mM | asm.org |

| kcat | 6.4 s⁻¹ | asm.org |

| pH Optimum | ~8.5 | asm.org |

| Temperature Optimum | 40°C | asm.org |

This table presents the kinetic constants for the reaction catalyzed by this compound dehalogenase (CaaD) from Pseudomonas pavonaceae 170.

The carboxylic acid group is a key functional moiety in this compound, influencing its reactivity and participating in typical carboxylic acid transformations. ontosight.ai In the active site of the CaaD enzyme, the carboxylate group is crucial for substrate binding and orientation, interacting with arginine residues (specifically αArg-8 and αArg-11). nih.govresearchgate.netsci-hub.se This interaction helps to polarize the α,β-unsaturated system, further activating the C-3 position for nucleophilic attack. researchgate.netsci-hub.se

Beyond its role in enzymatic reactions, the carboxylic acid group can be chemically modified to produce various derivatives, such as esters and amides. ontosight.ai A common strategy for these syntheses involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, this compound can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form (E)-3-chloro-acryloyl chloride. This activated intermediate can then readily react with nucleophiles.

Esterification: The corresponding esters can be synthesized by reacting the acyl chloride with an alcohol. commonorganicchemistry.com Alternatively, Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, or Steglich esterification using coupling agents like DCC, are common methods for converting carboxylic acids to esters. commonorganicchemistry.com

Amide Synthesis: Amides can be prepared by reacting the acyl chloride with primary or secondary amines, often in the presence of a base to neutralize the HCl byproduct. fishersci.ithud.ac.uk Another route involves the direct coupling of the carboxylic acid with an amine using peptide coupling reagents like HATU or carbodiimides (e.g., EDC, DCC). fishersci.it

| Transformation | Reagents | General Conditions | Source |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Anhydrous solvent (e.g., toluene, dichloromethane), controlled temperature (e.g., -10°C to reflux) | |

| Esterification (from Acyl Chloride) | Alcohol (R-OH) | Reaction of isolated acyl chloride with alcohol | commonorganicchemistry.com |

| Amide Synthesis (from Acyl Chloride) | Amine (R₂NH) | Aprotic solvent, often with a tertiary amine base (e.g., triethylamine) | hud.ac.uk |

| Amide Synthesis (Coupling Reagents) | Amine (R₂NH), EDC, HOBt | Aprotic solvent (e.g., DMF), often with a base | fishersci.it |

This table summarizes common laboratory methods applicable to the transformation of the carboxylic acid group of this compound.

Substitution Reactions Involving the Vinylic Chlorine Atom

Stereochemical Outcomes and Stereocontrol in Reactions

The stereochemistry of the carbon-carbon double bond is a critical aspect of the reactivity of 3-chloroacrylic acid. The trans and cis isomers exhibit distinct biological activities and chemical behaviors.

The enzymatic dehalogenation by CaaD is highly stereospecific. The enzyme exclusively processes the trans-isomer of 3-chloroacrylic acid and shows no detectable activity towards the cis-isomer. asm.orgnih.govacs.org This specificity is dictated by the precise arrangement of amino acid residues in the enzyme's active site, which can only accommodate the trans configuration for catalysis.

In contrast to the absolute stereospecificity of the enzyme, chemical syntheses involving the 3-chloroacrylate (B1242026) scaffold often pose a challenge in stereocontrol, frequently yielding a mixture of (E) (trans) and (Z) (cis) isomers. cmu.edu However, methods for stereoselective synthesis have been developed. For example, the reaction of 3-chloroacrylic acid with thionyl chloride to form the acyl chloride can be highly stereoselective for the (E)-isomer (98% selectivity) when conducted in a low-polarity solvent like toluene at low temperatures. The solvent polarity has been shown to play a significant role in determining the stereochemical outcome in related palladium-catalyzed reactions for the synthesis of the (Z)-isomer, where less polar solvents favored the formation of 3-chloroacrylate esters over other products. cmu.edu This highlights that while the trans (E) isomer is often the thermodynamically favored product, kinetic control using specific catalysts and reaction conditions is necessary to achieve high stereoselectivity.

Catalytic Transformations Utilizing this compound

The use of catalysts to transform this compound is a key area of study, with a significant focus on biocatalysis.

While biocatalytic transformations of this compound are well-documented, its application as a substrate in homogeneous catalysis is not widely reported in the reviewed scientific literature. Research into the catalytic transformations of this compound is dominated by studies of the CaaD enzyme, which functions as a highly efficient biocatalyst for its degradation. nih.govnih.gov

Studies on related compounds include the palladium-catalyzed carbonylation of terminal acetylenes to produce (Z)-3-chloroacrylate esters. cmu.edu This reaction utilizes a homogeneous palladium catalyst but does not use this compound as the substrate. The available literature focuses primarily on the synthesis of 3-chloroacrylates or their degradation via enzymatic pathways, with a notable absence of reports on homogeneous catalytic reactions where this compound itself is the starting material.

Chemical Reactivity and Mechanistic Studies of Trans 3 Chloroacrylic Acid

Heterogeneous Catalysis

The investigation into the heterogeneous catalysis of trans-3-chloroacrylic acid using non-enzymatic catalysts is a developing area of research. Unlike the well-documented enzymatic degradation pathways, studies focusing specifically on the use of solid-phase catalysts for the transformation of this compound are not extensively reported in publicly available literature. However, the principles of heterogeneous catalysis, particularly in the context of dehalogenating similar chlorinated organic compounds, provide a strong framework for understanding the potential reactivity of this compound.

Key heterogeneous catalytic strategies that could be applicable include catalytic hydrodechlorination and photocatalysis. These methods have shown effectiveness in the degradation of various chlorinated pollutants.

Catalytic Hydrodechlorination (HDC)

Catalytic hydrodechlorination is a promising method for the detoxification of organochlorine compounds. The process typically involves the use of a solid catalyst, often a noble metal like palladium (Pd) supported on a high-surface-area material, and a hydrogen source to replace chlorine atoms with hydrogen atoms.

Research Findings on Analogous Compounds:

Studies on various chlorinated organic molecules, such as chlorophenols and trichloroethylene, have demonstrated the efficacy of palladium-based catalysts. For instance, research on the hydrodechlorination of chlorobenzene (B131634) has shown that the activity of supported palladium catalysts can be influenced by the catalyst preparation method and the composition of the active components. researchgate.net The reaction is typically carried out in the liquid phase, and factors such as the particle size of the support material can affect the reaction rate. researchgate.net

Formic acid has been explored as an alternative hydrogen donor to molecular hydrogen (H₂) for the hydrodechlorination of compounds like florfenicol (B1672845) and chlorophenols over palladium catalysts. mdpi.com This approach, known as catalytic transfer hydrogenation, can be advantageous as it avoids the need for high-pressure gaseous hydrogen. mdpi.com

The stability of the catalyst is a critical factor in hydrodechlorination processes. The evolution of hydrogen chloride (HCl) as a reaction byproduct can lead to catalyst deactivation. nsf.gov Research on Pd/Al₂O₃ catalysts has shown that the presence of chloride ions can lead to the formation of less active Pd-Cl complexes and leaching of the active metal. nsf.gov Therefore, the choice of support material is crucial, with novel materials like swellable organically-modified silica (B1680970) (SOMS) showing enhanced resistance to chloride-induced deactivation. nsf.gov

The table below summarizes representative data from studies on the hydrodechlorination of compounds analogous to this compound, illustrating the types of catalysts and conditions employed.

Table 1: Examples of Heterogeneous Catalysts for Hydrodechlorination of Chlorinated Compounds

| Catalyst | Substrate | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C | Chlorobenzene | H₂ | Catalyst activity is dependent on support particle size and preparation method. researchgate.net | researchgate.net |

| Pd@M-Sponge | p-Chlorophenol | HCOOH | High conversion efficiency at ambient temperature and pressure; catalyst is recyclable. mdpi.com | mdpi.com |

| Pd/Al₂O₃ | Trichloroethylene | H₂ | Catalyst deactivates in the presence of chloride ions due to active metal leaching. nsf.gov | nsf.gov |

Heterogeneous Photocatalysis

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor material, most commonly titanium dioxide (TiO₂), to generate highly reactive oxygen species upon irradiation with light of a suitable wavelength. These reactive species can then degrade a wide range of organic pollutants.

Mechanistic Principles:

The fundamental mechanism involves the generation of electron-hole pairs in the semiconductor when it absorbs photons with energy equal to or greater than its bandgap. researchgate.net These charge carriers can migrate to the catalyst surface and participate in redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•). These radicals are powerful oxidizing agents capable of mineralizing organic compounds.

While specific studies on the photocatalytic degradation of this compound are scarce, the principles have been widely applied to other chlorinated acids and organic pollutants. The efficiency of the process is influenced by factors such as the type of photocatalyst, pH of the solution, and the presence of other substances in the water matrix. researchgate.net

Due to the limited specific research on the heterogeneous catalysis of this compound, detailed mechanistic pathways and kinetic data for this particular compound remain an area for future investigation. The information from analogous compounds provides a valuable starting point for the design and development of catalytic systems for its degradation.

Advanced Spectroscopic and Structural Elucidation of Trans 3 Chloroacrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For trans-3-chloroacrylic acid, NMR provides definitive evidence of its stereochemistry and the electronic environment of its constituent atoms.

1H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy of this compound reveals two distinct signals corresponding to the vinyl protons and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) are instrumental in confirming the trans configuration of the double bond. The large coupling constant between the two vinyl protons is characteristic of a trans arrangement.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Hα (vinyl) | ~6.4 | Doublet | ~13-16 |

| Hβ (vinyl) | ~7.4 | Doublet | ~13-16 |

| -COOH | Variable | Singlet | N/A |

Note: The exact chemical shifts can vary depending on the solvent used.

13C NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov The spectrum of this compound shows three distinct signals, one for the carboxylic acid carbon and two for the carbons of the double bond. Predicted ¹³C NMR data in D₂O shows signals at approximately 166.30, 135.10, and 123.30 ppm. hmdb.ca

| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in D₂O) hmdb.ca |

| C1 (-COOH) | 166.30 |

| C2 (=CH-) | 123.30 |

| C3 (-CHCl) | 135.10 |

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The NIST Chemistry WebBook provides reference IR spectra for this compound. nist.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Alkene) | Stretching | ~1630 |

| C-Cl (Chloroalkene) | Stretching | ~780 |

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Pathway Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method for its analysis. nih.gov

Under electron ionization (EI), the mass spectrum of this compound provides a distinct fingerprint that confirms its molecular structure. The molecular ion peak (M⁺), corresponding to the intact molecule, is observed and confirms the molecular weight of approximately 106.5 g/mol . nih.govnist.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks separated by two m/z units in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides further structural confirmation. The most abundant fragment ion in the spectrum is typically observed at an m/z of 89. nih.gov This major peak is proposed to arise from the loss of a hydroxyl radical (•OH, 17 amu) from the parent molecule, resulting in the formation of the [C₃H₂ClO]⁺ cation. Other significant fragments are also observed, which correspond to further decomposition of the molecule. Analysis of derivatized samples, a common practice in GC-MS to improve volatility and thermal stability, also provides mechanistic insights. For instance, when derivatized with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), the resulting TBDMSE derivative shows characteristic nominal m/z ions at 163 and 165, which result from the loss of the t-butyl radical (57 amu) and reflect the isotopic contributions of ³⁵Cl and ³⁷Cl.

Interactive Table: Key Mass Spectrometry Data for trans-3-Chloroacrylic Acid Select a row to highlight the corresponding data.

| m/z (for ³⁵Cl) | Proposed Ionic Fragment | Formula | Notes |

| 106 | [C₃H₃³⁵ClO₂]⁺ | C₃H₃ClO₂ | Molecular Ion (M⁺) |

| 89 | [C₃H₂³⁵ClO]⁺ | C₃H₂ClO | Loss of hydroxyl radical (•OH). Often the base peak. nih.gov |

| 61 | [C₂H₂³⁵Cl]⁺ | C₂H₂Cl | Loss of the carboxyl group (•COOH) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for pure, isolated this compound is not extensively detailed in public literature, its structure and, critically, its intermolecular interactions have been elucidated at high resolution through studies of it bound within the active site of the enzyme this compound dehalogenase (CaaD) from Pseudomonas pavonaceae. nih.govasm.org These studies provide invaluable insight into the molecule's conformation and the forces governing its interactions in a biologically relevant context.

Crystal structures of CaaD, solved to resolutions as high as 1.7 Å, reveal the specific binding mode of this compound (or a closely related analogue) prior to enzymatic dehalogenation. nih.govrcsb.org Within the enzyme's active site, the substrate is held in a specific orientation through a network of non-covalent interactions. The carboxylate group of this compound is a key anchoring point, forming strong electrostatic interactions and hydrogen bonds with the side chains of two conserved arginine residues, αArg-8 and αArg-11. sci-hub.se These interactions not only position the substrate correctly but are also proposed to polarize the molecule by drawing electron density away from the C3 carbon, making it more susceptible to nucleophilic attack. sci-hub.se

Furthermore, these crystallographic studies have identified key catalytic residues and water molecules poised for reaction. A crucial water molecule is positioned for a nucleophilic attack on the C-3 carbon of this compound, with a modeled distance of just 2.5 Å. nih.gov This water molecule is activated by a nearby glutamic acid residue (αGlu52), which functions as a general base. nih.gov The detailed picture afforded by X-ray crystallography thus provides a structural basis for the enzyme's catalytic mechanism, highlighting the critical intermolecular forces that stabilize the substrate and facilitate the carbon-halogen bond cleavage.

Interactive Table: Crystallographic Data for trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Complex Select a row to highlight the corresponding data.

| PDB ID | Resolution (Å) | Key Interacting Residues | Nature of Interaction with Substrate |

| 3EJ7 rcsb.org | 1.7 | αGlu52, αArg-8, αArg-11 | αGlu52 activates a catalytic water molecule. nih.gov Arginine residues interact with the substrate's carboxylate group. sci-hub.se |

| 1S0Y pdbj.org | 2.3 | αArg-8, αArg-11, αGlu52, βPro-1 | Arginine residues polarize the α,β-unsaturated acid by interacting with the carboxylate group. sci-hub.se αGlu52 acts as a water-activating base. |

Computational and Theoretical Investigations of Trans 3 Chloroacrylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of trans-3-chloroacrylic acid. These methods provide a framework for understanding the molecule's electronic landscape and its propensity to undergo chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT studies have been crucial in mapping the reaction pathways of this compound, primarily focusing on its hydrolytic dehalogenation. This reaction is a key step in the biodegradation of the pesticide 1,3-dichloropropene (B49464), which is degraded in soil to form both cis- and this compound. nih.gov

Theoretical investigations into the uncatalyzed hydrolytic dehalogenation of the closely related cis-isomer have modeled the reaction using the substrate and two water molecules. nih.gov The proposed mechanism proceeds in two main steps:

Nucleophilic Attack and Dehalogenation : In the first step, one water molecule acts as a nucleophile, attacking the C-3 carbon (the carbon atom bonded to the chlorine). Simultaneously, a second water molecule facilitates the transfer of a proton from the nucleophilic water to the carboxylate group of the substrate. nih.gov DFT calculations suggest that the nucleophilic attack and the displacement of the chloride ion occur in a single, concerted step, rather than forming a stable tetrahedral intermediate. nih.gov

Keto-Enol Tautomerization : The initial product of the dehalogenation is an enol-intermediate, which then tautomerizes to the final product, malonate semialdehyde. nih.govthermofisher.com

This uncatalyzed pathway is characterized by a significant energy barrier, highlighting the stability of the vinylic carbon-halogen bond. nih.govaip.org The principles of this mechanism are considered directly comparable to the trans-isomer. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be used to interpret experimental data and confirm molecular structures. For this compound and related chlorinated compounds, DFT is a common method for predicting NMR, IR, and UV-Vis spectra.

NMR Spectroscopy : The prediction of ¹³C NMR chemical shifts for chlorinated organic compounds using standard DFT functionals can be challenging, often leading to an overestimation of the chemical shift for carbons bonded to chlorine. nih.gov However, specialized functionals, such as the WC04 functional, have been shown to significantly improve accuracy by reducing the overestimation of the paramagnetic contribution to the shielding constants. nih.gov For instance, the GIAO/WC04/6-311+G(2d,p)//B3LYP/6-31+G(d,p) level of theory has been identified as a particularly suitable procedure for predicting ¹³C NMR chemical shifts of chlorides. nih.gov

Infrared (IR) Spectroscopy : Theoretical IR spectra are frequently calculated to aid in the assignment of experimental vibrational modes. For similar halogenated carboxylic acids, DFT calculations at the B3LYP/cc-pVDZ level of theory have been successfully used to calculate vibrational frequencies and IR intensities, which, after appropriate scaling, show excellent agreement with experimental spectra obtained from matrix isolation techniques. rsc.org

UV-Vis Spectroscopy : The product of the enzymatic dehalogenation of this compound has been confirmed using UV spectrophotometric assays, demonstrating the role of this technique in monitoring the reaction kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Modeling

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational flexibility and the influence of the environment on reactivity. nist.gov While studies focusing exclusively on the MD of isolated this compound are not prominent, extensive simulations have been performed on the enzymes that process it, such as this compound dehalogenase (CaaD) and its isomer-specific counterpart, cis-CaaD.

In a study of the tautomerase superfamily, which includes cis-CaaD, multi-microsecond MD simulations were used to investigate the conformational flexibility of the enzyme. These simulations revealed key insights into allosteric coupling and long-range communications between different parts of the protein structure. For example, analysis of root mean square fluctuations (RMSF) can identify flexible regions, such as the C-terminal tail, and correlation analyses can show how movements in these distal regions are coupled to the active site, influencing substrate binding and catalysis. Such simulations are vital for understanding how the enzyme's structure facilitates the reaction and can guide the design of new catalysts.

Transition State Analysis and Reaction Barrier Determination

A central goal of computational reactivity studies is to characterize the transition state (TS) of a reaction and determine the associated energy barrier, which governs the reaction rate.

For the uncatalyzed hydrolytic dehalogenation of 3-chloroacrylic acid, the reaction barrier is substantial. Experimental measurements determined the rate constant for the spontaneous hydrolytic dehalogenation of the trans-isomer to be 2.2 × 10⁻¹² s⁻¹, which corresponds to a high rate-limiting energy barrier of 33.3 kcal/mol. nih.govaip.org

DFT calculations on the analogous cis-isomer support this high barrier. The calculations for the uncatalyzed reaction model show a barrier of 30.2 kcal/mol in the gas phase and 31.8 kcal/mol when solvated. nih.gov This calculated value is in excellent agreement with the experimental barrier for the trans-isomer, indicating that the computational model accurately captures the essential features of the reaction. nih.gov

The transition state for the rate-limiting dehalogenation step has been optimized computationally. For the cis-isomer, the TS geometry reveals the key bond-forming and bond-breaking distances:

The distance between the oxygen of the attacking water molecule and the C-3 carbon is 2.05 Å. nih.gov

The C-3 to chlorine (C-Cl) bond is elongated to 1.81 Å, compared to 1.77 Å in the reactant state. nih.gov

These computational analyses demonstrate that even without a catalyst, the reaction proceeds through a well-defined, high-energy transition state, explaining the slow rate of spontaneous reaction. The enzyme CaaD dramatically accelerates this reaction by lowering the activation barrier to approximately 16.6 kcal/mol. aip.org

Interactive Data Table: Reaction Barriers for Hydrolytic Dehalogenation

| Reaction | Catalyst | Method | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Rate Enhancement Factor |

| cis-3-Chloroacrylic Acid Hydrolysis | None | DFT (B3LYP) | 31.8 | - | - |

| This compound Hydrolysis | None | Experimental | - | 33.3 nih.govaip.org | 1 |

| This compound Hydrolysis | CaaD | Experimental | - | 16.6 aip.org | ~10¹² nih.gov |

Applications of Trans 3 Chloroacrylic Acid in Organic Synthesis and Functional Material Precursors

Building Block for Complex Organic Molecules

The reactivity of trans-3-chloroacrylic acid makes it a key starting material for the synthesis of various organic compounds. ontosight.ai Its ability to be converted into other functional groups and to participate in cyclization reactions underscores its importance as a foundational molecule in multi-step synthesies.

Precursor to Chloroacryloyl Chlorides and Esters

This compound can be readily converted to its corresponding acid chloride, (E)-3-chloro-acryloyl chloride. This transformation is typically achieved by reacting the acid with reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) under anhydrous conditions. The resulting acyl chloride is a highly reactive intermediate used in the synthesis of various acrylate (B77674) monomers and polymers, which are fundamental components in the production of adhesives, coatings, and sealants.

The carboxylic acid group of this compound can also undergo esterification to form this compound esters. These esters are valuable intermediates in organic synthesis.

Synthesis of Halogenated Heterocyclic Compounds (e.g., β-Lactams)

Halogenated β-lactams are an important class of heterocyclic compounds with potential applications in medicinal chemistry. While direct synthesis from this compound is not the most common route, the related chloroacetyl chloride is a key reagent in the stereospecific synthesis of trans-3-chloro-β-lactams. This reaction typically involves the cycloaddition of chloroacetyl chloride with imines in the presence of a base like triethylamine. researchgate.net

Monomer in Polymer Chemistry (Focus on academic synthesis of monomers, not material properties)

In the academic setting, this compound and its derivatives are explored as monomers in polymerization reactions. The presence of the double bond allows it to undergo addition polymerization, leading to the formation of polymers with chlorinated side chains. cymitquimica.com For instance, the related (E)-3-chloro-acryloyl chloride can participate in radical polymerization to form polyacrylates with chlorine side chains. These academic studies focus on the synthesis and characterization of the monomers and the resulting polymers, exploring the influence of the chlorine substituent on the polymerization process and the polymer's structure.

Reagent in Specific Mechanistic Organic Transformations

This compound and its derivatives are utilized as reagents to study the mechanisms of certain organic reactions. For example, in enzymatic studies, it serves as a substrate for this compound dehalogenase (CaaD). nih.govacs.orgacs.org This enzyme catalyzes the hydrolytic dehalogenation of trans-3-chloroacrylate to malonate semialdehyde. nih.govacs.org The study of this reaction provides insights into biocatalysis and the degradation pathways of halogenated compounds. nih.govnih.gov The interaction of this compound with CaaD has been investigated to understand the enzyme's kinetic mechanism and the roles of specific amino acid residues in the catalytic process. researchgate.netnih.gov

Microbial Degradation Pathways and Enzyme Systems for Trans 3 Chloroacrylic Acid

Identification and Characterization of Isomer-Specific Dehalogenases (e.g., trans-3-Chloroacrylic Acid Dehalogenase, CaaD)

This compound dehalogenase (CaaD) is an isomer-specific enzyme that catalyzes the hydrolytic dehalogenation of this compound to malonate semialdehyde. asm.orgasm.orgcore.ac.uk Unlike its cis-isomer counterpart, CaaD is a heterohexameric protein with a molecular weight of approximately 50 kDa, composed of three α-subunits (75 amino acids) and three β-subunits (70 amino acids). asm.orgasm.orgcore.ac.ukrug.nl The genes encoding these subunits, caaD1 and caaD2, have been cloned and expressed in other bacteria for characterization. asm.orgasm.orgcore.ac.uk

Notably, CaaD is unique among hydrolytic dehalogenases as it can cleave the stable vinylic carbon-halogen bond without the need for a cofactor. nih.govasm.orgasm.orgcore.ac.uk This characteristic distinguishes it from many other dehalogenases that act on halogenated compounds with sp³-hybridized carbon atoms. asm.orgasm.orgcore.ac.uk The enzyme's activity is highly specific for the trans-isomer of 3-chloroacrylic acid. nih.gov

Table 1: Properties of this compound Dehalogenase (CaaD)

| Property | Description | References |

| Enzyme Name | This compound dehalogenase (CaaD) | asm.orgnih.gov |

| Function | Catalyzes the hydrolytic dehalogenation of this compound. | asm.orgasm.orgcore.ac.uk |

| Substrate | This compound | nih.gov |

| Product | Malonate semialdehyde | nih.govacs.orgacs.org |

| Structure | Heterohexamer ((αβ)₃) | nih.govacs.org |

| Molecular Weight | ~50 kDa | asm.orgasm.orgcore.ac.uk |

| Subunits | α-subunit (75 residues), β-subunit (70 residues) | asm.orgasm.orgcore.ac.ukrug.nl |

| Cofactor Requirement | None | nih.govnih.gov |

Mechanistic Elucidation of Enzymatic Dehalogenation

The catalytic mechanism of CaaD involves the addition of a water molecule across the C-2 and C-3 double bond of this compound, which is followed by the elimination of hydrogen chloride to form malonate semialdehyde. nih.govacs.org This mechanism does not proceed through the formation of a covalent enzyme-substrate intermediate, a feature that distinguishes it from many other hydrolytic dehalogenases. asm.orgasm.org

The active site of CaaD is comprised of key amino acid residues from both the α and β subunits. nih.govacs.org Site-directed mutagenesis and structural studies have identified βPro-1, αArg-8, αArg-11, and αGlu-52 as crucial for catalysis. nih.govacs.orgnih.gov

βPro-1 : This N-terminal proline of the β-subunit acts as a general acid catalyst, protonating the C-2 of the substrate. nih.govacs.orgrcsb.org This is a unique function for a proline residue within the tautomerase superfamily, where it typically acts as a general base. nih.govacs.org

αGlu-52 : This glutamate (B1630785) residue from the α-subunit functions as the general base, activating a water molecule for nucleophilic attack on the C-3 of the substrate. nih.govnih.govacs.orgrcsb.org The flexibility of this residue, as observed in crystal structures, supports its role in the catalytic mechanism. nih.govutexas.eduresearchgate.net

αArg-8 and αArg-11 : These arginine residues are involved in binding the carboxylate group of the substrate, which helps to polarize the α,β-unsaturated acid for the reaction. nih.govrcsb.org

Catalytic Water : A key water molecule is activated by αGlu-52 and attacks the C-3 position of the substrate. nih.govutexas.eduresearchgate.net X-ray crystallography has confirmed the presence of this catalytically important water molecule in the active site. nih.govutexas.eduresearchgate.net

Other residues, such as βAsn-39, αPhe-39, and αPhe-50, are also located near the active site and have been shown to influence the dehalogenase and promiscuous hydratase activities of the enzyme. nih.gov

Kinetic studies of CaaD have provided insights into its catalytic efficiency and the factors that limit its turnover rate. The enzyme exhibits a turnover number (kcat) of 6.4 s-1 for the dehalogenation of this compound. asm.orgasm.orgcore.ac.uk

Pre-steady-state kinetic analyses, often using fluorescent mutant forms of the enzyme like αY60W-CaaD and alternative substrates such as trans-3-bromoacrylate, have revealed a multi-step kinetic mechanism. nih.govacs.org This mechanism includes substrate binding, a chemical step (hydration), a conformational change after the chemical step, and then the sequential release of the products, malonate semialdehyde and the halide ion. nih.govacs.org These studies have shown that for both CaaD and its cis-isomer counterpart, the rate of turnover is limited by product release, not by the chemical reaction itself. researchgate.net

Table 2: Kinetic Parameters for CaaD and Selected Mutants with trans-3-Bromoacrylate

| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Wild-type CaaD | 13 ± 1 | 0.23 ± 0.04 | 5.7 x 10⁴ |

| αY60W-CaaD | 0.61 ± 0.02 | 0.15 ± 0.02 | 4.1 x 10³ |

| αR8K | 0.023 ± 0.001 | 1.1 ± 0.1 | 21 |

| αR11K | 0.0004 ± 0.00001 | 0.44 ± 0.04 | 0.9 |

| βN39A | 0.0021 ± 0.0001 | 0.58 ± 0.08 | 3.6 |

Data adapted from a study using trans-3-bromoacrylate as the substrate. acs.org

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of CaaD and understanding its mechanism. nih.govutexas.edunih.gov The structure of CaaD has been solved under various conditions, including in its native state and in complex with substrate analogs or inhibitors. nih.govutexas.edunih.govrcsb.org

A notable study involved the structure of CaaD covalently inactivated by 3-bromopropiolate, a mechanism-based inhibitor. rcsb.org This structure revealed that the inhibitor modifies βPro-1, providing strong evidence for the roles of the active site residues. acs.orgrcsb.orgacs.org The structure showed αGlu-52 positioned to activate a water molecule for attack on C-3 of the substrate, while βPro-1 is positioned to protonate C-2. rcsb.org

More recent crystallographic data of CaaD at neutral pH with a bound acetate (B1210297) molecule, a substrate analog, further confirmed the positions of the key catalytic residues and the presence of a catalytically important water molecule. nih.govutexas.eduresearchgate.net These studies also highlighted the flexibility of the αGlu-52 side chain, which is consistent with its proposed role in the catalytic cycle. nih.govutexas.eduresearchgate.net

Kinetic Characterization of Dehalogenase Activity

Biotransformation Pathways and Metabolite Identification

The degradation of this compound is a key step in the metabolic pathway of 1,3-dichloropropene (B49464) in soil bacteria. nih.govnih.gov The pathway begins with the hydrolysis of 1,3-dichloropropene to the corresponding 3-chloroallyl alcohol, which is then oxidized in two steps to form this compound. rug.nlnih.govscispace.com

CaaD then catalyzes the hydrolytic dehalogenation of this compound to produce malonate semialdehyde and chloride. nih.govacs.orgacs.org Malonate semialdehyde is subsequently decarboxylated by another enzyme, malonate semialdehyde decarboxylase (MSAD), to yield acetaldehyde (B116499) and carbon dioxide. nih.govacs.orgmicrobiologyresearch.org Acetaldehyde can then enter central metabolic pathways, such as the Krebs cycle. nih.gov

The identity of malonate semialdehyde as the product of the CaaD-catalyzed reaction has been confirmed by 1H and 13C NMR spectroscopy. acs.orgacs.org

Evolutionary Relationships within the Tautomerase Superfamily

CaaD is a member of the tautomerase superfamily of enzymes. nih.govacs.orgnih.govnih.govnih.gov This superfamily is characterized by a conserved β-α-β structural fold and a catalytically important N-terminal proline residue. nih.govnih.gov Other members of this superfamily include 4-oxalocrotonate tautomerase (4-OT), cis-3-chloroacrylic acid dehalogenase (cis-CaaD), and malonate semialdehyde decarboxylase (MSAD). nih.govnih.gov

Despite catalyzing very different chemical reactions, the structural and mechanistic similarities among these enzymes suggest that they have diverged from a common ancestor. asm.orgasm.orgnih.govnih.gov For instance, CaaD and 4-OT share sequence similarity and a similar oligomeric structure. asm.orgasm.org However, the function of the catalytic Pro-1 residue differs between them; in CaaD it acts as a general acid, while in 4-OT it functions as a general base. nih.govacs.orgrcsb.org

The study of promiscuous activities among these enzymes provides further evidence for their evolutionary relationship. nih.govnih.govnih.gov For example, CaaD, cis-CaaD, and MSAD all exhibit a promiscuous hydratase activity, converting 2-oxo-3-pentynoate to acetopyruvate. nih.govacs.orgnih.govnih.gov These shared promiscuous activities are thought to be remnants of the ancestral enzyme's capabilities and may have provided the evolutionary starting point for the emergence of new and specific enzyme functions. nih.gov

Catalytic Promiscuity and Hydratase Activity

The enzymatic conversion of this compound to malonate semialdehyde is a pivotal step in the bacterial degradation of the nematocide 1,3-dichloropropene. nih.govacs.org This hydrolytic dehalogenation is catalyzed by CaaD, an enzyme that has been identified in soil bacteria such as Pseudomonas pavonaceae 170. asm.orgutexas.edu The degradation pathway involves the initial conversion of 1,3-dichloropropene to cis- and this compound, which are then processed by isomer-specific dehalogenases. acs.orgnih.gov

CaaD is a heterohexameric enzyme composed of α and β subunits. asm.org Its mechanism is distinct from many dehalogenases as it does not form a covalent enzyme-substrate intermediate. asm.org Instead, it facilitates the hydrolytic cleavage of the vinylic carbon-chlorine bond. asm.org

A significant aspect of CaaD's function is its catalytic promiscuity, particularly its hydratase activity. nih.govresearchgate.net This was demonstrated through its ability to process acetylene (B1199291) compounds. nih.govacs.org For instance, 2-oxo-3-pentynoate, an irreversible inhibitor of a related enzyme, 4-oxalocrotonate tautomerase (4-OT), acts as a substrate for CaaD and is converted to acetopyruvate. nih.govacs.org The kinetic parameters for this reaction are comparable to those for its natural substrate, trans-3-chloroacrylate. nih.govacs.org

This hydratase activity is further supported by the inactivation of CaaD by 3-bromo- (B131339) and 3-chloropropiolic acid, which act as potent irreversible inhibitors. nih.govacs.org The inactivation by 3-bromopropiolic acid involves the covalent modification of the Pro-1 residue of the β-subunit. nih.govacs.org

Structural and mutational analyses have identified key residues involved in both the dehalogenase and the promiscuous hydratase activities. nih.govrcsb.org These include βPro-1, αArg-8, αArg-11, and αGlu-52. nih.govresearchgate.net Specifically, αArg-8, αArg-11, and βAsn-39 are critical for dehalogenase activity, while αArg-11 and αPhe-50 are crucial for hydratase activity. nih.gov The crystal structure of CaaD reveals that αGlu-52 likely functions as the base to activate a water molecule for attack on the substrate. rcsb.org This shared hydratase activity with another enzyme in the degradation pathway, malonate semialdehyde decarboxylase (MSAD), suggests a divergent evolution from a common ancestor, retaining the necessary components for the conjugate addition of water. lilab-ecust.cn

Table 1: Kinetic Parameters of trans-3-Chloroacrylic Acid Dehalogenase (CaaD) with Various Substrates

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| trans-3-bromoacrylate | 1.8 ± 0.1 | 16 ± 2 | 110,000 |

| trans-3-chloroacrylate | 6.4 ± 0.4 | 120 ± 20 | 53,000 |

| 2-oxo-3-pentynoate | 1.0 ± 0.1 | 22 ± 4 | 45,000 |

Data sourced from studies on CaaD from Pseudomonas pavonaceae 170. nih.govasm.org

Phenylpyruvate Tautomerase Activity

Further illustrating its catalytic promiscuity, CaaD has been shown to exhibit phenylpyruvate tautomerase (PPT) activity. nih.govacs.org This activity is a noteworthy example of the enzyme's versatility and provides insights into its catalytic mechanism, suggesting the presence of an enol intermediate in the dehalogenation of trans-3-chloroacrylate. nih.govacs.org

Phenylenolpyruvate has been identified as a substrate for CaaD, with a kcat/Km value that is comparable to that of the enzyme's reaction with trans-3-chloroacrylate. nih.govacs.org The reaction is stereoselective, producing the 3S isomer of [3-²H]phenylpyruvate in a 1.8:1 ratio when the reaction is carried out in ²H₂O. nih.govacs.org Kinetic analysis of active site mutants of CaaD indicates that the same active site is responsible for this PPT activity. nih.govacs.org

This discovery establishes a functional link between CaaD and the broader tautomerase superfamily, which are structurally related proteins characterized by a core β-α-β building block and a catalytic Pro-1 residue. nih.govacs.org This superfamily includes the eukaryotic immunoregulatory protein, macrophage migration inhibitory factor (MIF), which also displays PPT activity. nih.govacs.org The shared activity highlights the catalytic and binding promiscuity of the β-α-β scaffold. nih.govacs.org

Table 2: Comparison of Catalytic Efficiencies of CaaD

| Substrate | kcat/Km (M⁻¹s⁻¹) |

|---|---|

| trans-3-chloroacrylate | 53,000 |

| Phenylenolpyruvate | Approaching that of trans-3-chloroacrylate |

This table highlights the comparable efficiency of CaaD in its primary dehalogenase function and its promiscuous tautomerase activity. nih.govacs.org

Advanced Analytical Methodologies for Research on Trans 3 Chloroacrylic Acid

High-Resolution Chromatographic Techniques for Stereoisomer Separation

The separation of cis- and trans-3-chloroacrylic acid is a significant analytical challenge due to their similar chemical properties. High-resolution chromatographic techniques are essential for distinguishing between these two isomers.

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. colostate.edu However, due to the high polarity and low volatility of carboxylic acids like this compound, direct analysis by GC is often problematic, leading to poor peak shape and low sensitivity. colostate.edulmaleidykla.lt To overcome these limitations, derivatization is a necessary step to convert the analyte into a more volatile and less polar derivative. colostate.edud-nb.info

Common derivatization strategies for carboxylic acids include esterification and silylation. colostate.edu For the analysis of cis- and this compound, a frequently used method involves derivatization to their respective t-butyldimethylsilyl (TBDMS) esters using reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). epa.gov This process significantly improves the chromatographic behavior of the isomers, allowing for their effective separation and quantification. epa.gov

For instance, a validated method for the determination of cis- and this compound in water and soil utilizes GC coupled with mass spectrometry (GC/MS) after derivatization with MTBSTFA. epa.gov This method has demonstrated a limit of quantitation (LOQ) of 0.05 ng/mL in water and 0.20 ng/g in soil, highlighting its sensitivity for trace-level analysis. epa.gov

Chiral stationary phases (CSPs) in GC can also be employed for the separation of enantiomers. azom.comgcms.czresearchgate.net While this compound itself is not chiral, the principles of chiral recognition, which involve forming transient diastereomeric complexes between the analyte and the chiral selector in the stationary phase, are fundamental to achieving high-resolution separations of closely related isomers. azom.comuni-muenchen.de The use of derivatized cyclodextrins as CSPs has shown great potential in separating a wide variety of chiral and isomeric compounds. gcms.cz

Table 1: GC Method Parameters for the Analysis of cis- and this compound Derivatives

| Parameter | Condition | Reference |

| Derivatization Reagent | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | epa.gov |

| Derivative Formed | t-butyldimethylsilyl ester | epa.gov |

| Column Type | Capillary GC column | epa.gov |

| Detector | Mass Spectrometer (MS) | epa.gov |

| Limit of Quantitation (Water) | 0.05 ng/mL | epa.gov |

| Limit of Quantitation (Soil) | 0.20 ng/g | epa.gov |

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for samples in aqueous matrices. iwaponline.com Unlike GC, HPLC does not typically require derivatization for polar compounds, which simplifies sample preparation. sciex.com Reversed-phase HPLC is a common mode used for the separation of haloacetic acids, including this compound. lcms.czlcms.cz

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For acidic compounds like this compound, controlling the pH of the mobile phase is critical to ensure good peak shape and retention. cranfield.ac.uk

The separation of cis and trans isomers of 3-chloroacrylic acid can be achieved using HPLC, sometimes with the use of a chiral column for enhanced resolution. google.com The choice of column and mobile phase composition is optimized to achieve the best sensitivity and peak shape. lcms.cz

Table 2: HPLC Method Parameters for Haloacetic Acid Analysis

| Parameter | Condition | Reference |

| Chromatography Mode | Reversed-Phase | iwaponline.comlcms.czlcms.cz |

| Column | e.g., Phenomenex Synergi Hydro-RP | sciex.com |

| Mobile Phase | Aqueous buffer with organic modifier (e.g., acetonitrile) | lcms.cz |

| Detector | Mass Spectrometer (MS) | iwaponline.comlcms.czlcms.cz |

| Sample Preparation | Simple pH adjustment | iwaponline.comcranfield.ac.uk |

Gas Chromatography (GC)

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

For the analysis of this compound in complex environmental samples such as soil and water, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices. ufl.edu As mentioned previously, the analysis of this compound by GC-MS requires a derivatization step. epa.gov The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation pattern of the analyte, which aids in its unambiguous identification. ufl.edu For example, in the analysis of the t-butyldimethylsilyl esters of cis- and this compound, the nominal m/z 163 and 165 ions, resulting from the loss of a t-butyl radical, are monitored. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), has emerged as a powerful tool for the analysis of polar and non-volatile compounds in environmental samples. iwaponline.comsciex.com A significant advantage of LC-MS for analyzing this compound is that it often allows for direct injection of aqueous samples with minimal preparation, such as a simple pH adjustment. sciex.comcranfield.ac.uk This reduces analysis time and potential for analyte loss during sample handling. iwaponline.comsciex.com

Modern LC-MS/MS methods utilizing techniques like electrospray ionization (ESI) in negative ion mode offer excellent sensitivity and selectivity for the detection of haloacetic acids. lcms.cz These methods can achieve low limits of detection (LOD), often below 1 µg/L, making them suitable for regulatory monitoring of drinking water. iwaponline.comlcms.cz The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity, minimizing interferences from the sample matrix. lcms.cz

Recent studies have highlighted the development of rapid and sensitive LC-MS/MS methods for the analysis of a suite of haloacetic acids, demonstrating improved accuracy and precision compared to older GC-based methods. iwaponline.comcranfield.ac.uk

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for polar, non-volatile analytes |

| Derivatization | Generally required for carboxylic acids colostate.edud-nb.info | Often not required, direct injection possible sciex.com |

| Sample Preparation | More complex (extraction and derivatization) nih.govrsc.org | Simpler (e.g., pH adjustment) iwaponline.comcranfield.ac.uk |

| Sensitivity | High, with low detection limits epa.gov | Very high, with sub-µg/L detection limits iwaponline.comlcms.cz |

| Selectivity | High, based on retention time and mass spectrum ufl.edu | Very high, especially with MS/MS lcms.cz |

| Application | Analysis in various matrices including soil and water epa.gov | Primarily for aqueous samples like drinking water iwaponline.comsciex.com |

Emerging Research Frontiers and Future Perspectives

Development of Novel Biocatalytic Systems for Halogenated Compound Transformation

The transformation of halogenated compounds like trans-3-chloroacrylic acid is a critical area of research, primarily due to their presence as environmental pollutants. A key enzyme in this process is this compound dehalogenase (CaaD), which is found in soil bacteria such as Pseudomonas pavonaceae 170. nih.govnih.gov This enzyme plays a crucial role in the bacterial degradation of the commercial fumigant 1,3-dichloropropene (B49464). nih.govnih.gov CaaD catalyzes the cofactor-independent hydrolytic dehalogenation of trans-3-chloroacrylate to malonate semialdehyde. nih.govnih.govnih.gov This reaction is a key step in a five-step pathway that allows the bacteria to utilize 1,3-dichloropropene as a carbon source. nih.gov

The CaaD enzyme is a member of the tautomerase superfamily, characterized by a β-α-β structural fold and a conserved N-terminal proline that is vital for catalysis. researchgate.net Research has shown that CaaD functions as a heterohexamer. researchgate.netacs.org The mechanism involves the conjugate addition of a water molecule to the C-2 and C-3 double bond of the substrate, followed by the elimination of hydrogen chloride. researchgate.net This process is facilitated by active site residues that activate the water molecule for nucleophilic attack. nih.gov

Interestingly, other enzymes from the tautomerase superfamily, such as 4-oxalocrotonate tautomerase (4-OT) and its homolog YwhB from Bacillus subtilis, have been found to exhibit a low-level CaaD hydratase activity. acs.org This discovery highlights the evolutionary potential for new enzymatic activities to arise within existing protein scaffolds. acs.org The development of novel biocatalytic systems often involves screening for and engineering enzymes like CaaD for improved efficiency and substrate specificity, which holds significant promise for bioremediation applications. mdpi.com

Rational Design of Enzymes for Specific Stereoselective Reactions

The rational design of enzymes to catalyze specific stereoselective reactions is a rapidly advancing field. For this compound, the focus is on understanding and modifying dehalogenases to control the stereochemistry of their products. CaaD and its counterpart, cis-3-chloroacrylic acid dehalogenase (cis-CaaD), are isomer-specific enzymes, meaning they act on either the trans or cis isomer of 3-chloroacrylate (B1242026), respectively. nih.govnih.gov

Studies have revealed key amino acid residues in the active sites of these enzymes that are critical for their catalytic activity and specificity. For instance, in CaaD, αGlu-52, αArg-8, and αArg-11 are essential for substrate binding and catalysis. nih.govnih.gov In cis-CaaD, the corresponding residues are Pro-1, Arg-70, Arg-73, and Glu-114. nih.gov Knowledge of these residues allows for targeted mutagenesis to alter enzyme function. For example, research on cis-CaaD showed that the R70A or R73A mutants were unable to be alkylated by an inhibitor, demonstrating the importance of these residues in binding. nih.gov

Furthermore, the promiscuous nature of some enzymes is being exploited. CaaD has been shown to exhibit phenylpyruvate tautomerase (PPT) activity, producing the 3S-isomer of [3-²H]phenylpyruvate with stereoselectivity. nih.gov This catalytic promiscuity provides a starting point for directed evolution and rational design to create novel biocatalysts for specific synthetic purposes. acs.org The ability to engineer enzymes with high stereoselectivity is crucial for the synthesis of chiral molecules, which are important in the pharmaceutical and fine chemical industries.

Advanced Computational Modeling for Predictive Reactivity and Biotransformation

Advanced computational modeling is becoming an indispensable tool for predicting the reactivity and biotransformation of halogenated compounds like this compound. These methods provide insights into reaction mechanisms and can guide the rational design of enzymes. core.ac.uk

For CaaD, computational models have been used to simulate the binding of the substrate, this compound, in the active site. nih.gov By modeling the substrate within the enzyme's active site, researchers can predict key distances and interactions, such as the 2.5 Å distance between a catalytic water molecule and the C-3 of the substrate, which is ideal for a reaction. nih.gov Molecular dynamics simulations have also been employed to understand the flexibility of catalytic residues, such as αGlu52 in CaaD, and their role in the catalytic mechanism. nih.govnih.gov

These computational approaches are part of a larger trend towards predictive toxicology, which aims to assess the hazardous potential of chemicals with limited toxicological data. core.ac.uk By integrating computational models with systems biology, researchers can better understand the impact of chemicals on biological systems and develop predictive models for unforeseen outcomes. core.ac.uk For instance, the degradation pathway of 3-chloroacrylic acid has been included in pathway-level analyses to increase the biological interpretability of toxicological studies in non-model species. core.ac.uk

Interdisciplinary Approaches in Halogenated Organic Compound Research

The complexity of halogenated organic compound research necessitates interdisciplinary collaboration. The study of this compound and its degradation pathways is a prime example, involving fields such as biochemistry, molecular biology, organic chemistry, and computational science.

The investigation of the CaaD enzyme, for example, combines protein crystallography to determine its three-dimensional structure, mechanistic enzymology to elucidate its reaction pathway, and molecular biology to clone and express the enzyme. nih.govnih.govacs.org The discovery of its relationship to the tautomerase superfamily connected it to a broader family of enzymes with diverse functions. researchgate.netacs.org

Furthermore, research into the environmental fate of these compounds brings in expertise from environmental science and microbiology. acs.org Understanding how bacteria in the soil degrade pollutants like 1,3-dichloropropene to intermediates such as this compound and then to harmless products is crucial for developing effective bioremediation strategies. The integration of these diverse research areas provides a comprehensive understanding of the lifecycle of halogenated compounds, from their chemical properties to their biological impact and potential for biotechnological application.

Q & A

Q. Advanced: How can pre-steady-state kinetic experiments resolve uncertainties in the catalytic mechanism of this compound dehalogenase (CaaD)?

Methodological Answer: Employ stopped-flow fluorescence and rapid chemical quench techniques to capture transient intermediates. For example, the αY60W-CaaD mutant’s fluorescence changes allow tracking of substrate binding (k₁ = 1.2 × 10⁶ M⁻¹s⁻¹) and isomerization (k₂ = 450 s⁻¹). Pair these with bromide inhibition studies to dissect rate-limiting steps (e.g., conformational changes vs. product release) .

Basic: What spectroscopic techniques are suitable for analyzing the structural properties of this compound?

Methodological Answer:

UV-Vis spectroscopy (λₘₐₓ ≈ 210–230 nm) identifies π→π* transitions in the conjugated system. Infrared (IR) spectroscopy detects C=C (1650–1600 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretching vibrations. For advanced confirmation, use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereoelectronic effects .

Q. Advanced: How do computational models (e.g., PyMOL, MD simulations) elucidate active-site dynamics in CaaD mutants during dehalogenation?